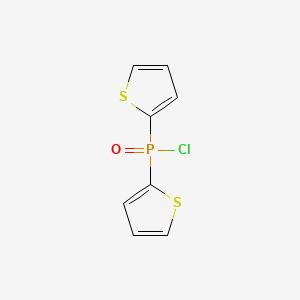
2-(Chlorothiophen-2-ylphosphoryl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorothiophen-2-ylphosphoryl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a chlorothiophenylphosphoryl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorothiophen-2-ylphosphoryl)thiophene typically involves the phosphorylation of 2-chlorothiophene. One common method is the reaction of 2-chlorothiophene with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base like pyridine to facilitate the formation of the phosphorylated product .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale phosphorylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorothiophen-2-ylphosphoryl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Scientific Research Applications
2-(Chlorothiophen-2-ylphosphoryl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Chlorothiophen-2-ylphosphoryl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-Chlorothiophene: A simpler derivative with a chlorine atom substituted at the 2-position of the thiophene ring.
Thiophene-2-phosphoryl chloride: Contains a phosphoryl chloride group instead of a chlorothiophenylphosphoryl group.
Uniqueness: 2-(Chlorothiophen-2-ylphosphoryl)thiophene is unique due to the presence of both a chlorothiophenyl and a phosphoryl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
93973-60-5 |
|---|---|
Molecular Formula |
C8H6ClOPS2 |
Molecular Weight |
248.7 g/mol |
IUPAC Name |
2-[chloro(thiophen-2-yl)phosphoryl]thiophene |
InChI |
InChI=1S/C8H6ClOPS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H |
InChI Key |
WVOFHDINDBSIJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)P(=O)(C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


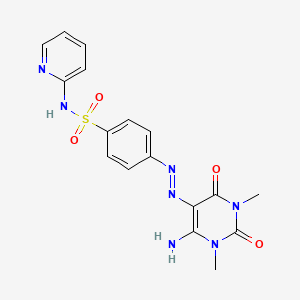
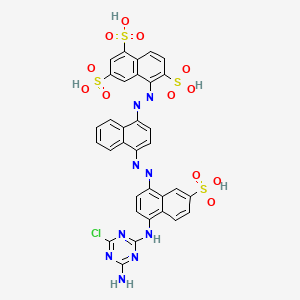
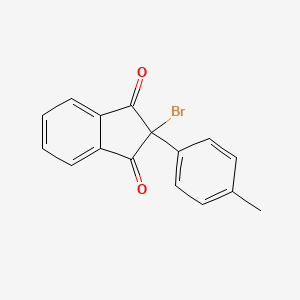
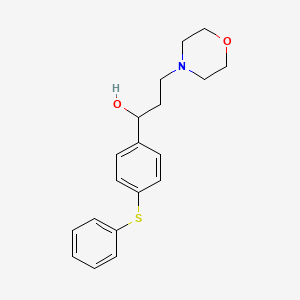
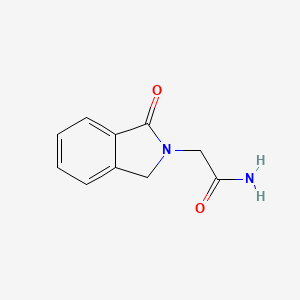
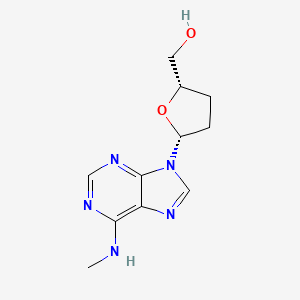
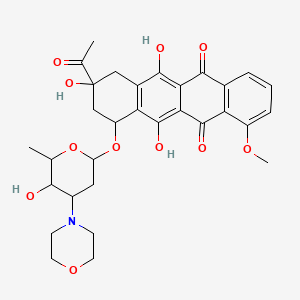
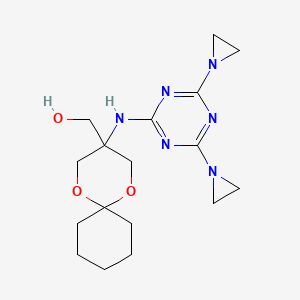
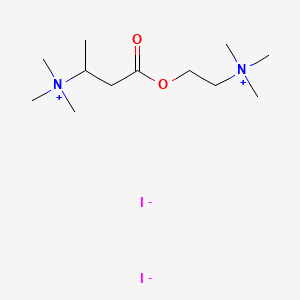
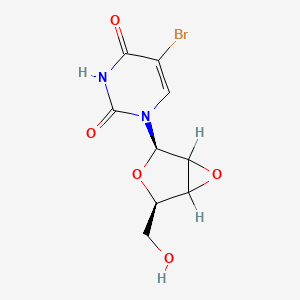
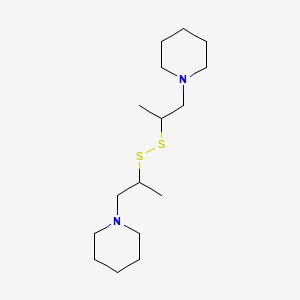
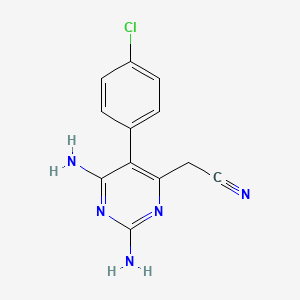
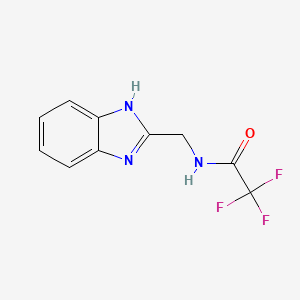
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
